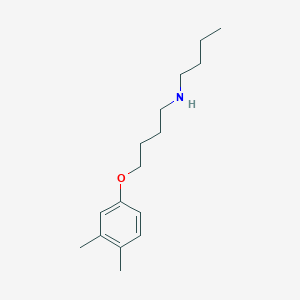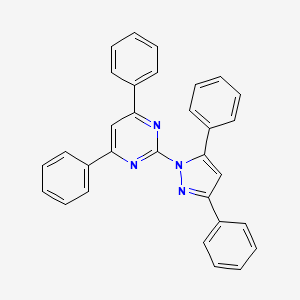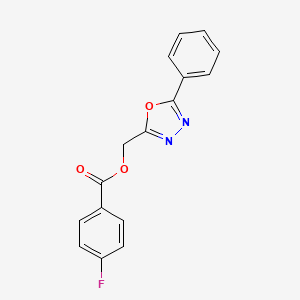
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine, also known as DMXB-A, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This chemical compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine selectively binds to the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, memory, and mood regulation.
Biochemical and Physiological Effects:
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, memory, and mood regulation. It has also been shown to reduce inflammation and oxidative stress in the brain, which are implicated in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has several advantages for lab experiments, including its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. However, N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has some limitations for lab experiments, including its relatively low potency compared to other α7 nAChR agonists and its potential for off-target effects at higher doses.
Future Directions
There are several future directions for research on N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine. Another area of interest is the investigation of the potential therapeutic applications of N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders. Finally, further research is needed to elucidate the precise mechanisms of action of N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine and its effects on neurotransmitter systems and brain function.
Synthesis Methods
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine can be synthesized using a multi-step process starting with the reaction of 3,4-dimethylphenol with n-butylamine to form 4-(3,4-dimethylphenoxy)-1-butanamine. This intermediate is then reacted with 2-chloroethyl chloroformate to produce the final product, N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine.
Scientific Research Applications
N-butyl-4-(3,4-dimethylphenoxy)-1-butanamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
N-butyl-4-(3,4-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-9-8-14(2)15(3)13-16/h8-9,13,17H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFLZFKFKXJUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)
![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
![propyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5050081.png)
![3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide](/img/structure/B5050084.png)


![3,4-dimethoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050109.png)
![1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5050117.png)
![4-allyl-1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5050128.png)

![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![N-(4-{[3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}phenyl)acetamide](/img/structure/B5050157.png)
![N-(4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5050160.png)